molecular formula C11H9N3O2 B4496134 6-Methoxy-1,2-dihydro-pyrazolo[4,3-c]quinolin-3-one CAS No. 1018127-83-7

6-Methoxy-1,2-dihydro-pyrazolo[4,3-c]quinolin-3-one

Cat. No.: B4496134
CAS No.: 1018127-83-7
M. Wt: 215.21 g/mol
InChI Key: SQDHNYVZSGURLD-UHFFFAOYSA-N
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Description

6-Methoxy-1,2-dihydro-pyrazolo[4,3-c]quinolin-3-one is a heterocyclic compound featuring a fused pyrazole-quinolinone scaffold with a methoxy (-OCH₃) substituent at position 4. This structure is part of the pyrazoloquinolinone family, known for their pharmacological relevance, particularly as modulators of γ-aminobutyric acid type A (GABAₐ) receptors .

Properties

IUPAC Name

6-methoxy-1,2-dihydropyrazolo[4,3-c]quinolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c1-16-8-4-2-3-6-9-7(5-12-10(6)8)11(15)14-13-9/h2-5H,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDHNYVZSGURLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C3C(=CN=C21)C(=O)NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901208806
Record name 1,2-Dihydro-6-methoxy-3H-pyrazolo[4,3-c]quinolin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901208806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018127-83-7
Record name 1,2-Dihydro-6-methoxy-3H-pyrazolo[4,3-c]quinolin-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1018127-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydro-6-methoxy-3H-pyrazolo[4,3-c]quinolin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901208806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1,2-dihydro-pyrazolo[4,3-c]quinolin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as ethanol. The reaction is facilitated by heating and the use of a base like sodium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, solvent recovery and recycling are crucial for cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1,2-dihydro-pyrazolo[4,3-c]quinolin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmacological Properties

1. Anticancer Activity
Research has demonstrated that derivatives of pyrazolo[4,3-c]quinolin-3-one exhibit promising anticancer properties. For instance, a study highlighted the synthesis of novel derivatives that were evaluated against HCT116 cell lines, showing potent antitumor activity. Molecular docking studies indicated favorable interactions with the human PDE5A protein, suggesting potential mechanisms for their anticancer effects .

2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Studies indicate that pyrazolo[4,3-c]quinolin-3-one derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases. The ability to inhibit specific inflammatory mediators has been a focal point in recent research efforts .

3. GABA Receptor Modulation
6-Methoxy-1,2-dihydro-pyrazolo[4,3-c]quinolin-3-one has shown activity on GABA receptors, particularly at the α+β interface. This interaction suggests its potential use in developing anxiolytic medications. Preliminary results indicate that modifications to the compound can enhance its selectivity and efficacy at these binding sites .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several chemical transformations that allow for the introduction of various substituents to optimize biological activity. The structure-activity relationship studies have revealed that specific modifications can significantly enhance the pharmacological profile of the compound.

SubstituentEffect on ActivityReference
PhenylIncreased GABA affinity
HydrophilicEnhanced selectivity
AliphaticImproved solubility

Case Studies

Several case studies have provided insights into the therapeutic potential of this compound:

Case Study 1: Antitumor Activity
In a study conducted on various pyrazoloquinoline derivatives, compounds were synthesized and tested against cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity and selectivity towards tumor cells compared to normal cells .

Case Study 2: GABA Receptor Interaction
Another research effort focused on the interaction of pyrazolo[4,3-c]quinolinones with GABA receptors. The study utilized molecular docking techniques to predict binding affinities and explored how structural changes influenced receptor modulation. The findings suggested that specific substituents could improve therapeutic outcomes in anxiety disorders .

Mechanism of Action

The mechanism of action of 6-Methoxy-1,2-dihydro-pyrazolo[4,3-c]quinolin-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substitution Patterns and Receptor Selectivity

Pyrazoloquinolinones exhibit diverse biological activities depending on substituent positions. Key comparisons include:

a) Position of Methoxy Substituents
  • Related compounds with methoxy groups at positions 7 or 8 show distinct profiles: DK-I-56-1 (7-methoxy-2-(4-methoxy-d3-phenyl)): Demonstrates high selectivity for α6βγ2 GABAₐ receptors, attributed to deuterated methoxy groups improving metabolic stability . DCBS40A/B (8-methoxy with cyclohexyl/isopropyl groups): Bulky substituents at position 1 or 2 enhance α+/β- interface binding at GABAₐ receptors .
b) Phenyl Ring Modifications
  • 2-Phenyl derivatives: Compounds like 8-(benzyloxy)-2-phenylpyrazoloquinolin-3-one act as benzodiazepine receptor (BZR) agonists, with the benzyloxy group critical for agonist activity .
  • Deuterated analogs : Deuterium incorporation (e.g., DK-I-56-1) reduces metabolic degradation without altering receptor affinity, a strategy to enhance pharmacokinetics .
a) GABAₐ Receptor Modulation
  • 6-Methoxy derivative : Likely modulates GABAₐ receptors, though subtype specificity requires further study.
  • DK-I-87-1 (8-chloro-2-(2-methoxy-d3-phenyl)): Shows preferential activity at α1βγ2 receptors, highlighting how halogenation alters subtype selectivity .
  • Pyrazoloquinolinones with trifluoromethoxy groups: Enhanced lipophilicity and binding to α6βγ2 receptors (e.g., DK-IV-20-1) .
b) Antiviral Activity
  • 3c/3d analogs (substituents unspecified): Exhibit ~70% inhibition of vaccinia virus at 100 µM, while ribonucleoside derivatives (e.g., 5a-g) show reduced efficacy, suggesting steric hindrance from sugar moieties .

Comparative Data Table

Compound Name Substituents Key Biological Activity Receptor Selectivity Reference
6-Methoxy-1,2-dihydro-pyrazolo[4,3-c]quinolin-3-one 6-OCH₃ GABAₐ modulation (presumed) Undetermined α-subtype N/A
DK-I-56-1 7-OCH₃, 4-OCH₃-d3 α6βγ2 GABAₐ positive modulator High α6 selectivity
8-(Benzyloxy)-2-phenyl derivative 8-OBz, 2-Ph BZR agonist BZR with GABA shift ratio >1
3c (Antiviral analog) Unspecified substituents 70% VV inhibition at 100 µM Vaccinia virus
DK-IV-20-1 7-OCH₃-d3, 4-CF₃O α6βγ2 GABAₐ binding Improved metabolic stability

Biological Activity

Introduction

6-Methoxy-1,2-dihydro-pyrazolo[4,3-c]quinolin-3-one is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that integrates both pyrazole and quinoline moieties, contributing to its potential as a therapeutic agent. Recent studies have highlighted its anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Synthesis

The chemical formula for this compound is C12H11N3O2C_{12}H_{11}N_3O_2. The synthesis typically involves cyclization reactions starting from appropriate precursors, often utilizing methods that enhance yield and purity through optimized conditions.

Synthesis Methodology

  • Step 1: Start with 3-acyl-4-methoxyquinolinones.
  • Step 2: React with N-substituted hydrazines to yield the target compound.
  • Step 3: Employ thermal cyclization in suitable solvents to facilitate the reaction.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has shown high potency against various cancer cell lines, making it a candidate for further development as an anticancer drug.

Key Findings:

  • Mechanism of Action: The compound acts as an inhibitor of specific protein kinases involved in cancer cell proliferation.
  • In Vitro Studies: Significant inhibition of cancer cell growth was observed in assays using breast and lung cancer cell lines .

Anti-inflammatory Activity

The compound also displays notable anti-inflammatory effects. It has been reported to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Mechanism:

  • Inhibition of iNOS and COX-2: The anti-inflammatory action is primarily mediated through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various bacterial strains. This property suggests potential applications in treating infections caused by resistant bacteria.

Research Insights:

  • Comparative Studies: Against several pathogens, this compound showed efficacy comparable to standard antibiotics .

Data Table: Biological Activities Overview

Activity TypeMechanismTarget Pathway/CellsReferences
AnticancerProtein kinase inhibitionCancer cell lines
Anti-inflammatoryInhibition of iNOS and COX-2RAW 264.7 macrophages
AntimicrobialBacterial inhibitionVarious bacterial strains

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability with IC50 values comparable to established chemotherapeutics.

Case Study 2: Anti-inflammatory Mechanisms

In another investigation focusing on inflammatory responses, the compound significantly reduced NO levels in LPS-stimulated RAW 264.7 cells. This study provided insights into structural features that enhance its inhibitory effects on pro-inflammatory mediators.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 6-Methoxy-1,2-dihydro-pyrazolo[4,3-c]quinolin-3-one?

  • Methodological Answer : The synthesis typically involves condensation of quinoline derivatives with hydrazine or its analogs under controlled conditions. A common approach includes:

  • Step 1 : Functionalization of the quinoline core with a methoxy group at position 5.
  • Step 2 : Cyclocondensation with hydrazine derivatives to form the pyrazoloquinolinone scaffold.
  • Critical Parameters : Temperature (80–120°C), solvent selection (e.g., ethanol or DMF), and catalyst use (e.g., p-toluenesulfonic acid) to achieve yields >70%. Optimization should prioritize regioselectivity to avoid byproducts like pyrazolopyridinones .

Q. How is the structural identity of this compound confirmed experimentally?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify methoxy group placement (δ ~3.8 ppm for OCH3_3) and aromatic proton splitting patterns.
  • Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 281.1).
  • X-ray Crystallography : For unambiguous assignment of the fused heterocyclic system and dihydro-pyrazole ring conformation .

Q. What are the primary biological targets of this compound in neuroscience research?

  • Methodological Answer : The compound exhibits high affinity for GABAA_A receptor subtypes, particularly those containing α subunits. To validate target engagement:

  • Radioligand Binding Assays : Use 3H^3H-flumazenil to quantify displacement at the benzodiazepine-binding site (Ki values typically <100 nM for α1β3γ2 receptors).
  • Electrophysiology : Measure GABA-induced chloride currents in Xenopus oocytes expressing recombinant receptors to assess positive allosteric modulation (EC50_{50} ~1–10 µM) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s efficacy across GABAA_A receptor subtypes?

  • Methodological Answer : Discrepancies in efficacy (e.g., null vs. positive modulation) arise from subunit composition (e.g., α1 vs. α5). Address this by:

  • Subtype-Selective Assays : Use HEK-293 cells transfected with specific receptor subunits (αxβ3γ2).
  • Molecular Docking : Model interactions between the methoxy group and residue V211 in α1 subunits to explain selectivity differences.
  • SAR Studies : Compare analogs with substituents at positions 2 and 7 to identify steric/electronic drivers of subtype bias .

Q. What strategies enhance the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer : Improve bioavailability via:

  • Nanocrystal Formulations : Use antisolvent precipitation to generate stable dispersions (<200 nm particle size) for enhanced dissolution.
  • Prodrug Design : Introduce ester groups at the 3-keto position to increase lipophilicity and CNS penetration.
  • Metabolic Stability Assays : Test hepatic microsome clearance (e.g., rat/human) to guide structural modifications (e.g., fluorination at position 8) .

Q. How does the compound act as an inverse agonist at adenosine A1 receptors, and how is this confirmed experimentally?

  • Methodological Answer : The pyrazoloquinolinone scaffold competes with adenosine at orthosteric sites. Confirm inverse agonism via:

  • [35S]-GTPγS Binding : Measure reduced GTPγS incorporation in membranes expressing A1 receptors.
  • cAMP Accumulation Assays : Observe increased cAMP levels in cells treated with the compound, indicating blockade of constitutive receptor activity.
  • In Vivo Diuresis Models : Administer the compound to rats and monitor urine output (dose-dependent increases confirm functional inverse agonism) .

Q. What analytical methods are critical for detecting degradation products during stability studies?

  • Methodological Answer : Employ:

  • HPLC-MS/MS : Use C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid) to separate and identify hydrolyzed or oxidized byproducts.
  • Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to simulate shelf-life stressors.
  • Quantitative NMR : Track degradation kinetics by integrating proton signals of intact vs. degraded species .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Methoxy-1,2-dihydro-pyrazolo[4,3-c]quinolin-3-one
Reactant of Route 2
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6-Methoxy-1,2-dihydro-pyrazolo[4,3-c]quinolin-3-one

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